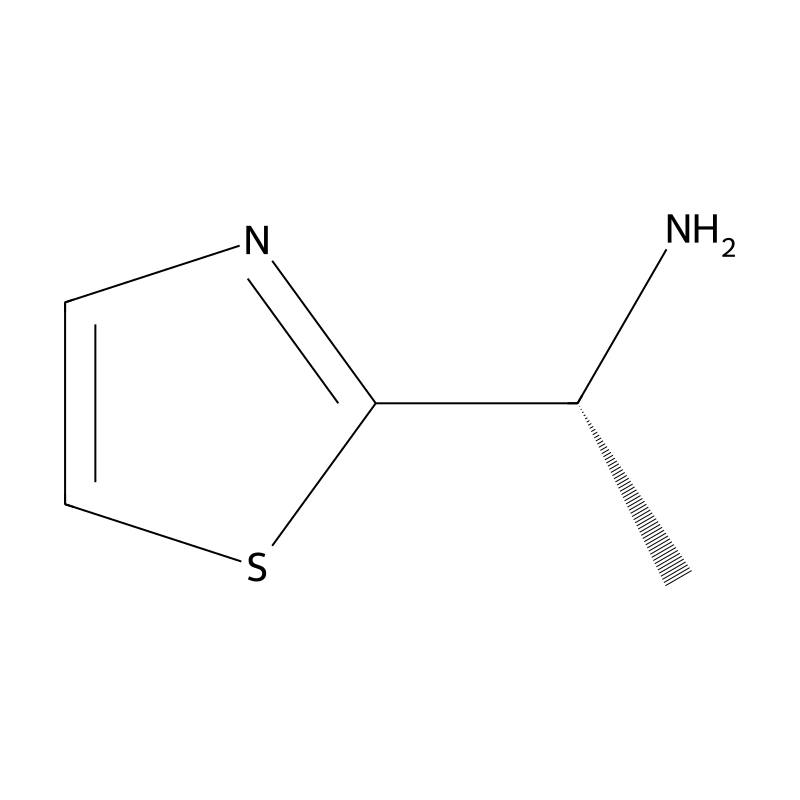

(R)-1-(Thiazol-2-YL)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1-(Thiazol-2-yl)ethanamine is an organic compound characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is , and it has a molar mass of 128.19 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications .

- Alkylation Reactions: The amine group can undergo alkylation with various electrophiles, leading to the formation of substituted derivatives.

- Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides.

- Condensation Reactions: It can condense with isothiocyanates or other reactive carbonyl compounds to form thiourea derivatives or thiazole-based hybrids .

The biological activities of (R)-1-(Thiazol-2-yl)ethanamine are notable, particularly in the context of its derivatives. Compounds containing thiazole rings are known for their diverse pharmacological effects, including:

- Antimicrobial Activity: Many thiazole derivatives exhibit significant antibacterial and antifungal properties.

- Antitumor Activity: Some studies have indicated that thiazole-containing compounds may inhibit tumor growth through various mechanisms.

- Neurological Effects: Certain thiazole derivatives have shown potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

The synthesis of (R)-1-(Thiazol-2-yl)ethanamine can be achieved through several methods:

- One-Pot Synthesis: A straightforward method involves the reaction of α-active methylene ketones with thiocyanate and primary amines, leading to thiazole derivatives in a single reaction vessel without the need for extensive purification steps .

- Bromination and Substitution: Initial bromination of a precursor followed by nucleophilic substitution with thiazole can yield the desired compound .

- Palladium-Catalyzed Coupling: Advanced synthetic routes may employ palladium-catalyzed coupling reactions to construct complex thiazole derivatives from simpler starting materials .

(R)-1-(Thiazol-2-yl)ethanamine has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new drugs targeting various diseases, particularly infections and cancers.

- Chemical Research: It is used as a building block in organic synthesis for creating more complex molecules.

- Agricultural Chemistry: Compounds derived from thiazoles may find use as agrochemicals due to their antimicrobial properties .

Interaction studies involving (R)-1-(Thiazol-2-yl)ethanamine typically focus on its binding affinity with biological targets such as enzymes or receptors. For instance, some studies have shown that thiazole derivatives can effectively bind to DNA topoisomerases or HIV reverse transcriptase, suggesting potential therapeutic applications in treating infections and cancers . Additionally, the compound's interactions with various proteins have been explored to understand its mechanism of action better.

Several compounds share structural similarities with (R)-1-(Thiazol-2-yl)ethanamine, each exhibiting unique properties and biological activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole derivative | Antimicrobial and antitumor effects |

| Benzothiazole | Benzothiazole derivative | Antibacterial and anti-inflammatory |

| Thiazolidine | Thiazolidine derivative | Antidiabetic properties |

| 5-Methylthiazole | Methylated thiazole | Antifungal activity |

Uniqueness of (R)-1-(Thiazol-2-yl)ethanamine

What sets (R)-1-(Thiazol-2-yl)ethanamine apart from these similar compounds is its specific stereochemistry, which may influence its interaction with biological targets and enhance its efficacy in therapeutic applications. The presence of the ethylamine side chain also contributes to its unique reactivity profile compared to other thiazole-based compounds.

Classic Synthetic Routes

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely utilized method for thiazole ring formation and serves as a fundamental approach for synthesizing (R)-1-(thiazol-2-yl)ethanamine derivatives [1] [2] [3]. This classical method involves the condensation of α-haloketones with thioamides or thiourea under mild conditions, typically without requiring a base catalyst [1] [4].

The reaction mechanism proceeds through an initial sulfur nucleophilic attack on the α-haloketone carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring [2] [3]. The strong nucleophilicity of the sulfur atom in thioamides drives this transformation, making it particularly efficient for simple thiazole derivatives [1].

For the synthesis of (R)-1-(thiazol-2-yl)ethanamine, the starting materials typically include 2-bromoacetophenone and thiourea or appropriately substituted thioamides [5] [4]. The reaction conditions generally involve heating at moderate temperatures (60-100°C) in solvents such as ethanol or dimethylformamide [5] [6]. Yields typically range from 70-90% for most substrates, making this method highly reliable for preparative applications [6].

Recent modifications of the classical Hantzsch synthesis have incorporated microwave irradiation to reduce reaction times and improve yields [6]. Under microwave conditions, thiazole formation can be completed in 10-15 minutes with yields reaching 85-90% [6]. Additionally, the use of ultrasonic energy has been explored to accelerate the reaction while maintaining mild conditions [7].

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis represents an important alternative approach for accessing 5-aminothiazole derivatives, which can serve as precursors to (R)-1-(thiazol-2-yl)ethanamine [8] [9] [10]. This method involves the reaction of α-aminonitriles with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild aqueous conditions [8] [9].

The reaction mechanism initiates with nucleophilic attack by the nitrogen of the α-aminonitrile on the electrophilic carbon of carbon disulfide [8]. This is followed by intramolecular 5-exo-dig cyclization to form a 5-imino-2-thione thiazolidine intermediate, which subsequently undergoes tautomerization to yield the aromatic 5-aminothiazole product [8].

The Cook-Heilbron method offers significant advantages in terms of reaction conditions, as it can be performed at room temperature in aqueous media [8] [9]. The method provides access to diverse substitution patterns at the 2- and 4-positions of the thiazole ring by varying the starting reagents [8]. However, yields are generally moderate, ranging from 50-70% for most substrates [9].

This synthetic approach has found application in the preparation of thiazole-containing biologically active compounds, including potential anticancer agents [8]. The mild reaction conditions and tolerance for various functional groups make it particularly suitable for synthesizing complex thiazole derivatives [9].

Gabriel Synthesis

The Gabriel synthesis provides access to thiazole derivatives through the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures [9] [10]. This method involves heating the starting materials at 170°C, which leads to the formation of 2,4-disubstituted thiazoles [9].

The reaction mechanism involves the initial formation of a thioamide intermediate through the action of phosphorus pentasulfide, followed by intramolecular cyclization to form the thiazole ring [9]. The stoichiometric use of phosphorus pentasulfide is required for complete conversion, making this method less atom-economical compared to other approaches [9].

While the Gabriel synthesis can provide access to unique substitution patterns, it suffers from several limitations including harsh reaction conditions, variable yields (30-70%), and the requirement for stoichiometric amounts of phosphorus pentasulfide [9]. These factors have limited its application in modern synthetic chemistry, particularly for large-scale preparations.

Enzymatic Synthesis Approaches

Recent developments in green chemistry have led to the exploration of enzymatic approaches for thiazole synthesis [11] [12]. A novel chemoenzymatic one-pot multicomponent synthesis has been developed using trypsin from porcine pancreas as a biocatalyst [11] [12].

The enzymatic method involves the reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates in the presence of trypsin (20 mg) at 45°C for 7 hours in ethanol [11] [12]. This approach has achieved yields up to 94% under mild enzyme-catalyzed conditions [11] [12].

The enzymatic synthesis offers several advantages including high selectivity, mild reaction conditions, and environmental compatibility [11] [12]. The trypsin catalyst shows wide tolerance towards different substrate amines, making it suitable for synthesizing diverse thiazole derivatives [11] [12]. However, the method requires specific enzymes and may have limited substrate scope compared to chemical methods.

Modern Synthetic Approaches

Asymmetric Synthesis

Asymmetric synthesis of (R)-1-(thiazol-2-yl)ethanamine requires careful control of stereochemistry during the formation of the chiral center [13]. Enantioselective synthesis can be achieved through several approaches including asymmetric reduction of ketone precursors and enzymatic resolution methods.

The use of chiral catalysts such as the Corey-Bakshi-Shibata catalyst system has been employed for the asymmetric reduction of thiazole-containing ketones . This approach involves the reduction of the corresponding ketone precursor using chiral oxazaborolidine catalysts, which can provide high enantioselectivity (greater than 95% enantiomeric excess) .

Enzymatic methods for asymmetric synthesis have also been developed, utilizing specific enzymes for the resolution of racemic mixtures or direct asymmetric synthesis . These approaches often provide excellent enantioselectivity while operating under mild conditions compatible with sensitive functional groups.

The development of asymmetric synthetic routes has been particularly important for pharmaceutical applications, where the specific stereochemistry of (R)-1-(thiazol-2-yl)ethanamine can significantly impact biological activity . Structure-activity relationship studies have demonstrated that the (R)-enantiomer often exhibits distinct biological interactions compared to the (S)-counterpart .

Catalytic Methods

Modern catalytic approaches have significantly expanded the scope and efficiency of thiazole synthesis [15] [16]. Metal-catalyzed cross-coupling reactions, including palladium-catalyzed reactions, have been developed for the functionalization of thiazole rings [15] [16].

Palladium-catalyzed direct arylation has emerged as a powerful tool for the selective functionalization of thiazole derivatives [15]. These methods typically employ palladium complexes as catalysts along with appropriate ligands and bases to achieve regioselective coupling reactions [15]. The reactions can be performed under relatively mild conditions with excellent yields (80-95%) [15].

Copper-catalyzed reactions have also been developed for thiazole synthesis and functionalization [16]. These methods often provide complementary reactivity to palladium-catalyzed processes and can be performed under milder conditions [16]. The development of continuous flow methods for copper-catalyzed reactions has further enhanced their practical utility [16].

Rhodium-catalyzed reactions have found application in the synthesis of complex thiazole derivatives [17]. These methods often provide high selectivity and can tolerate a wide range of functional groups [17]. The use of rhodium catalysts has been particularly effective for the synthesis of fused thiazole systems [17].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to thiazole synthesis to reduce environmental impact and improve sustainability [18] [19] [20]. Several green synthetic approaches have been developed, including ultrasonic-assisted synthesis, microwave-assisted synthesis, and the use of environmentally benign solvents.

Ultrasonic-assisted synthesis has been employed to accelerate thiazole formation while operating under mild conditions [7] [19]. The use of ultrasonic energy can significantly reduce reaction times and improve yields [7]. For example, lipase-catalyzed synthesis of thiazole derivatives under ultrasonic conditions has achieved yields up to 97% in just 10 minutes [7].

Microwave-assisted synthesis has become a widely adopted green approach for thiazole synthesis [20]. This method offers several advantages including reduced reaction times, improved yields, and energy efficiency [20]. Microwave conditions can complete thiazole synthesis in 10-15 minutes compared to several hours required for conventional heating [20].

The use of water as a reaction medium has been explored for thiazole synthesis, providing an environmentally friendly alternative to organic solvents [7] [20]. Water-mediated synthesis often requires the use of appropriate catalysts or additives to achieve good yields and selectivity [7].

Solvent-free synthesis has emerged as another green approach, eliminating the need for organic solvents entirely [20]. These methods typically employ solid catalysts or neat reaction conditions to achieve thiazole formation [20]. While yields may be somewhat lower than solution-phase methods, the environmental benefits make these approaches attractive for large-scale applications.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions have gained significant attention for thiazole synthesis due to their high atom economy and operational simplicity [21] [22]. These methods typically involve the simultaneous reaction of three or more starting materials to form the thiazole ring system in a single step.

Three-component reactions involving aldehydes, thioamides, and α-haloketones have been developed for the synthesis of highly substituted thiazoles [21] [22]. These reactions can be performed under mild conditions and often provide good to excellent yields (70-90%) [21] [22].

The development of catalyst-free multicomponent reactions has further enhanced the appeal of these methods [23]. These reactions typically rely on the inherent reactivity of the starting materials and can be performed under simple conditions without the need for expensive catalysts [23].

Four-component reactions have also been developed for the synthesis of complex thiazole derivatives [22]. These methods can provide access to highly functionalized products in a single step, significantly reducing the number of synthetic operations required [22].

Chemoenzymatic Approaches

Chemoenzymatic approaches combine the selectivity of enzymatic catalysis with the efficiency of chemical synthesis [11] [12] [24]. These methods have been particularly effective for the synthesis of complex thiazole derivatives under mild conditions.

The use of specific enzymes such as trypsin has been demonstrated for the catalysis of thiazole-forming reactions [11] [12]. These enzymatic methods often provide high selectivity and can operate under mild conditions compatible with sensitive functional groups [11] [12].

Vanillyl alcohol oxidases have been employed for the chemoenzymatic synthesis of thiazoline derivatives [24]. These enzymes can catalyze the oxidation of specific substrates to generate reactive intermediates that subsequently undergo cyclization to form thiazole rings [24].

The integration of enzymatic and chemical steps in synthetic sequences has provided access to complex thiazole-containing natural products [24]. These chemoenzymatic routes often provide superior selectivity compared to purely chemical approaches while maintaining practical scalability.

Scale-Up and Industrial Production

Process Optimization

The scale-up of thiazole synthesis for industrial production requires careful optimization of reaction parameters to ensure consistent quality and yield [25]. Key factors include temperature control, residence time, mixing efficiency, and heat management [25].

Temperature control is particularly critical for thiazole synthesis, as many reactions are thermally sensitive and can lead to side product formation at elevated temperatures [25]. The implementation of precise temperature control systems and heat exchangers is essential for maintaining reaction selectivity during scale-up [25].

Residence time optimization involves balancing reaction completion with productivity requirements [25]. Longer residence times generally lead to higher conversions but reduce overall throughput [25]. The use of continuous stirred tank reactors and plug flow reactors can help optimize residence time distribution [25].

Mixing efficiency becomes increasingly important at larger scales, as inadequate mixing can lead to local concentration gradients and reduced selectivity [25]. The design of appropriate mixing systems and the use of static mixers can help maintain uniform reaction conditions [25].

Safety considerations become paramount during scale-up, particularly for reactions involving hazardous reagents or exothermic processes [25]. The implementation of appropriate safety systems, including emergency cooling and pressure relief systems, is essential for safe operation [25].

Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful approach for the large-scale synthesis of thiazole derivatives [26] [27] [28]. Flow chemistry offers several advantages including improved heat and mass transfer, precise control of reaction conditions, and enhanced safety [26] [27].

The development of continuous flow processes for thiazole synthesis has been demonstrated using automated microreactor systems [26] [27]. These systems can provide consistent product quality and reduce reaction times compared to batch processes [26] [27]. For example, continuous flow synthesis of thiazole derivatives has been achieved in reaction times of less than 15 minutes with yields of 39-46% over multiple steps [26] [27].

The integration of multiple reaction steps in continuous flow systems has enabled the development of telescoped synthetic sequences [26] [27]. These integrated processes can eliminate the need for intermediate isolation and purification, significantly reducing overall process time and cost [26] [27].

Flow chemistry has also been applied to the synthesis of specialized thiazole derivatives, including those containing multiple heterocyclic rings [27]. The precise control of reaction conditions in flow systems makes them particularly suitable for complex multistep syntheses [27].

The scalability of continuous flow processes makes them attractive for industrial applications [28]. The ability to scale production by operating multiple parallel reactors or by increasing flow rates provides flexibility for meeting varying production demands [28].

Retrosynthetic Analysis

Retrosynthetic analysis of (R)-1-(thiazol-2-yl)ethanamine involves identifying strategic bond disconnections that lead to readily available starting materials [29]. The primary disconnection strategies focus on the thiazole ring formation and the introduction of the chiral ethanamine side chain.

The most common retrosynthetic approach involves disconnection of the thiazole ring through the Hantzsch synthesis, leading to α-haloketone and thioamide precursors [29]. This disconnection strategy is particularly effective because both starting materials are readily available or can be easily prepared from commercial sources [29].

Alternative disconnection strategies include the Cook-Heilbron approach, which involves disconnection to α-aminonitrile and carbon disulfide or related reagents [29]. This approach can be particularly useful when specific substitution patterns are required at the 5-position of the thiazole ring [29].

The introduction of chirality can be achieved through several retrosynthetic strategies including asymmetric synthesis of the ethanamine side chain or resolution of racemic intermediates [29]. The choice of strategy depends on the desired scale of synthesis and the required enantiomeric purity [29].

Advanced retrosynthetic strategies may involve the use of chiral auxiliaries or catalysts to control stereochemistry during key bond-forming steps [29]. These approaches can provide high stereoselectivity while maintaining synthetic efficiency [29].

Synthesis of Derivatives and Analogs

Ring-Modified Derivatives

The synthesis of ring-modified derivatives of (R)-1-(thiazol-2-yl)ethanamine involves structural modifications to the thiazole ring system while maintaining the core ethanamine functionality [30] [31]. These modifications can include ring expansion, ring contraction, or heteroatom substitution.

Benzothiazole derivatives represent an important class of ring-modified analogs [30]. These compounds can be synthesized through the cyclization of 2-aminothiophenol derivatives with appropriate carbonyl compounds [30]. The extended aromatic system often provides enhanced biological activity compared to simple thiazole derivatives [30].

Thiazoline derivatives, containing a saturated thiazole ring, can be synthesized through partial reduction of thiazole precursors or through direct cyclization of appropriate starting materials [31]. These derivatives often exhibit different conformational properties and biological activities compared to the aromatic thiazole analogs [31].

The synthesis of fused thiazole systems, such as thiazolopyrimidines and thiazolopyridines, has been achieved through multicomponent reactions and cyclization strategies [30]. These polycyclic systems often exhibit enhanced biological activity and improved pharmacokinetic properties [30].

Side Chain Modifications

Side chain modifications of (R)-1-(thiazol-2-yl)ethanamine involve structural changes to the ethanamine portion while maintaining the thiazole ring system [31] [32]. These modifications can significantly impact biological activity and pharmacokinetic properties.

Extension of the alkyl chain length has been explored to modulate biological activity [32]. Studies have shown that longer side chains can enhance certain biological activities, such as anti-inflammatory effects [32]. The synthesis of these extended analogs typically involves the use of appropriate α-haloketones with longer alkyl chains [32].

Branching of the side chain can be achieved through the use of substituted α-haloketones or through post-synthetic modification of the ethanamine group [31]. Branched side chains often provide improved metabolic stability and altered pharmacokinetic properties [31].

The introduction of additional functional groups into the side chain has been achieved through various synthetic strategies [31]. These modifications can include hydroxylation, amination, or the introduction of heterocyclic substituents [31]. Such modifications often require careful selection of protecting groups and reaction conditions to maintain the integrity of the thiazole ring [31].

Functionalization Strategies

Functionalization strategies for thiazole derivatives involve the introduction of new functional groups at specific positions of the thiazole ring or side chain [33] [34] [35]. These strategies are essential for structure-activity relationship studies and the development of new therapeutic agents.

Direct functionalization of the thiazole ring can be achieved through electrophilic aromatic substitution reactions [33] [35]. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic attack, particularly at the 5-position [33] [35]. Common electrophiles include halogens, acyl chlorides, and nitrating agents [33] [35].

Metal-catalyzed cross-coupling reactions have become increasingly important for thiazole functionalization [33] [34]. These reactions can provide access to aryl, heteroaryl, and alkenyl substituted thiazoles with high regioselectivity [33] [34]. Palladium-catalyzed reactions are particularly effective for these transformations [33] [34].

Nucleophilic substitution reactions can be employed for the functionalization of thiazole derivatives containing appropriate leaving groups [35]. These reactions typically require activated substrates and may involve harsh reaction conditions [35].

Photochemical methods have recently been developed for thiazole functionalization [34]. These methods can provide access to structural rearrangements and functionalizations that are difficult to achieve through traditional synthetic approaches [34].

Fluorinated Derivatives

The synthesis of fluorinated derivatives of (R)-1-(thiazol-2-yl)ethanamine has attracted significant attention due to the unique properties imparted by fluorine substitution [36] [37] [38]. Fluorinated thiazoles often exhibit enhanced biological activity, improved metabolic stability, and altered pharmacokinetic properties.

The synthesis of fluorinated thiazoles typically involves the use of fluorinated starting materials in the Hantzsch synthesis [36] [37]. For example, fluorinated acetophenones can be employed to introduce fluorine substituents at specific positions of the thiazole ring [36] [37]. These reactions generally proceed under standard Hantzsch conditions with good yields (61-80%) [36] [37].

Trifluoromethylated thiazoles represent an important class of fluorinated derivatives [38]. These compounds can be synthesized through the use of trifluoromethylated thiosemicarbazones as starting materials [38]. The trifluoromethyl group often provides enhanced biological activity and improved pharmacokinetic properties [38].

Direct fluorination methods have been developed for the post-synthetic introduction of fluorine into thiazole derivatives [38]. These methods typically employ electrophilic fluorinating agents under mild conditions [38]. However, the regioselectivity of these reactions can be challenging to control [38].

The characterization of fluorinated thiazoles requires specialized analytical techniques, including fluorine-19 nuclear magnetic resonance spectroscopy [36] [37]. The coupling patterns observed in carbon-13 nuclear magnetic resonance spectroscopy can provide valuable information about the position and nature of fluorine substitution [36] [37].